1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-cyclopentyl-5-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-8-10-6-7-11-12(10)9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAUHBBXWAUUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formaldehyde and methanol to introduce the methoxymethyl group, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be performed using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of this compound.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
The applications of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole span across chemistry, biology, medicine, and industry. As a pyrazole derivative, this compound holds pharmacological importance and exhibits diverse pharmacological activities .
Scientific Research Applications
Chemistry
- This compound can be used as a building block for synthesizing more complex heterocyclic compounds.
- The compound may undergo substitution reactions, facilitated by the presence of a bromine atom, which makes it susceptible to nucleophilic attacks. These reactions can be used in synthetic pathways to create more complex molecules or derivatives.
Biology
- This compound may be a bioactive molecule and could be applied to the study of enzyme inhibition or receptor binding.
- Pyrazole derivatives are often explored for their potential as anti-inflammatory agents, analgesics, and in cancer therapies because they can inhibit specific enzymes or receptors involved in disease processes.
- Interaction studies may focus on its binding affinity and inhibitory effects on target enzymes or receptors. For example, studies may explore its interaction with cyclin-dependent kinases or other proteins involved in cell signaling pathways relevant to cancer and inflammation.
- In vitro assays can be performed to assess its efficacy against specific cell lines, offering insights into its therapeutic potential and mechanisms of action.
Medicine
- This compound could be explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
- This compound may be used to develop new materials or as an intermediate in synthesizing pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The pyrazole ring structure is known for a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has indicated that derivatives of pyrazole, including this compound, exhibit significant pharmacological effects.
Target Receptors:
The primary target for this compound is believed to be the cyclooxygenase (COX) enzymes, particularly COX-2, which play a crucial role in inflammation and pain pathways.
Biochemical Pathways:
Upon binding to COX-2, this compound may inhibit the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and associated pain. The selectivity towards COX-2 over COX-1 is particularly important to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vitro Studies
Research has demonstrated that pyrazole derivatives exhibit varying degrees of COX-2 inhibitory activity. For instance:
- A study found that certain pyrazole derivatives had IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating potent inhibitory effects compared to standard drugs like celecoxib .
- Another investigation highlighted that compounds with specific substitutions on the pyrazole ring showed significant anti-inflammatory effects in vitro, with some exhibiting up to 93% inhibition of interleukin-6 (IL-6) production .
In Vivo Studies
In vivo studies using carrageenan-induced edema models have shown that this compound can significantly reduce paw swelling and body weight loss in animal models, comparable to traditional NSAIDs like aspirin .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a controlled study on rats, this compound was administered at various dosages. The results indicated a dose-dependent reduction in inflammation markers, suggesting its potential as an effective anti-inflammatory agent.
Case Study 2: Analgesic Effects
A separate study assessed the analgesic properties of the compound through behavioral pain assessments in mice. The findings indicated a significant reduction in pain response times compared to control groups.
Comparative Analysis
| Compound | COX-2 Inhibition (IC50 µM) | Anti-inflammatory Activity (%) | Selectivity Index |
|---|---|---|---|
| This compound | 0.03 | 93 | High |
| Celecoxib | 0.04 | 86 | Moderate |
| Indomethacin | 0.05 | 80 | Low |
Q & A
Q. What are the established synthetic routes for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, and what methodological considerations are critical for reproducibility?
The synthesis typically involves cyclocondensation reactions. For example, pyrazole derivatives are often synthesized via the reaction of hydrazines with β-diketones or β-keto esters under acidic conditions . A common approach is the Vilsmeier–Haack reaction, which uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form reactive intermediates. Key considerations include:
- Reagent purity : Impurities in cyclopentylhydrazine or methoxymethyl precursors can lead to side reactions.
- Temperature control : Reactions are often refluxed in ethanol or glacial acetic acid (~120°C) to ensure complete cyclization .
- Workup : Neutralization with sodium bicarbonate and extraction with dichloromethane are standard for isolating the product .
Q. Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, dihedral angles between substituents, and hydrogen-bonding patterns (e.g., O–H···N interactions in pyrazole derivatives) .
- NMR spectroscopy : ¹H and ¹³C NMR can resolve the methoxymethyl group (δ ~3.3 ppm for OCH₃) and cyclopentyl protons (δ ~1.5–2.0 ppm for cyclo-C₅H₉) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .
Methodological tip : Combine multiple techniques (e.g., IR for functional groups and elemental analysis for purity) to address ambiguities .
Q. How do substituents (cyclopentyl, methoxymethyl) influence the compound’s stability and reactivity?
- Cyclopentyl group : Enhances steric bulk, reducing susceptibility to oxidation but potentially lowering solubility in polar solvents .
- Methoxymethyl group : The electron-donating methoxy moiety increases electron density at the pyrazole ring, making it more reactive toward electrophilic substitution. However, it may hydrolyze under strongly acidic/basic conditions .
- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) under varying pH conditions can identify decomposition pathways .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing analogs with bulky substituents (e.g., cyclopentyl vs. cyclohexyl)?
- Solvent selection : Use high-boiling solvents (e.g., toluene or DMF) to improve solubility of bulky intermediates .
- Catalysis : Lewis acids like ZnCl₂ or AlCl₃ can accelerate cyclization by stabilizing reactive intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
Case study : Replacing cyclopentyl with cyclohexyl in analogs led to a 10% drop in yield due to increased steric hindrance, resolved by using excess hydrazine (1.5 eq.) .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated shifts)?
- DFT refinement : Use hybrid functionals (e.g., B3LYP/6-311++G**) to model solvent effects and improve agreement with experimental NMR shifts .
- Dynamic effects : Account for conformational flexibility (e.g., methoxymethyl rotation) using molecular dynamics simulations .
- Validation : Cross-check with X-ray structures to confirm bond lengths and angles .
Example : A 0.2 ppm discrepancy in ¹H NMR for the methoxymethyl group was traced to solvent polarity effects not modeled in initial DFT calculations .
Q. What strategies are effective for designing bioactive analogs of this compound for neurological targets?
- Substituent tuning : Replace methoxymethyl with bioisosteres (e.g., ethoxymethyl or hydroxymethyl) to modulate lipophilicity and blood-brain barrier penetration .
- Pharmacophore mapping : Use docking studies to identify interactions with targets like GABA receptors or sodium channels .
- In vivo testing : Prioritize analogs with logP values between 2–4 and polar surface area <80 Ų for optimal CNS bioavailability .
Experimental design : Synthesize 10 analogs with systematic substituent variations and screen using patch-clamp assays for ion channel modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
